Quinbolone is classified as an androgenic anabolic steroid (AAS). It is also referred to by various names including δ1-testosterone 17β-cyclopent-1-enyl enol ether, 1-dehydrotestosterone 17β-cyclopent-1-enyl ether, and androsta-1,4-dien-17β-ol-3-one 17β-(1-cyclopent-1-ene). Originally developed by Parke-Davis, quinbolone was marketed under the trade names Anabolicum and Anabolvis in Italy. Its development aimed at creating an orally bioavailable AAS with minimal liver toxicity compared to traditional alkylated steroids .
The synthesis of quinbolone can be achieved through a multi-step process starting from testosterone. The key steps are:
This method emphasizes the use of specific reagents and conditions to ensure high yield and purity of the final product.
Quinbolone's molecular formula is with a molar mass of approximately . The structure features a cyclopentyl ether group at the 17β position, which enhances its oral bioavailability compared to other AAS that are often 17α-alkylated. The presence of this cyclopentyl group contributes to its unique pharmacokinetic profile .
Quinbolone participates in various chemical reactions typical for anabolic steroids:
Quinbolone exerts its effects primarily through androgen receptor activation. Although it has limited direct androgenic activity itself, it is converted into boldenone, which binds effectively to androgen receptors in target tissues. This binding initiates a cascade of biological responses leading to increased protein synthesis, muscle growth, and other anabolic effects.
The physical properties of quinbolone include:
Quinbolone has been explored for various applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: